physicochemical characteristics of 2-bromofuro[3,2-c]pyridin-4(5H)-one
physicochemical characteristics of 2-bromofuro[3,2-c]pyridin-4(5H)-one
An In-depth Technical Guide to the Physicochemical Characteristics of 2-bromofuro[3,2-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridine Scaffold in Medicinal Chemistry
The furo[3,2-c]pyridine core is a heterocyclic system of significant interest in medicinal chemistry and materials science.[1] This fused ring system is a key structural component in numerous bioactive compounds. Furo[3,2-c]quinolone hybrids, for instance, have demonstrated a range of pharmacological activities, including antimicrobial, antimalarial, and antiplatelet aggregation effects.[2] The unique electronic properties arising from the fusion of a π-excessive furan ring and a π-deficient pyridine ring are often credited with facilitating interactions with various biological targets.[3]
Significance of 2-bromofuro[3,2-c]pyridin-4(5H)-one as a Key Intermediate
Within this class of compounds, 2-bromofuro[3,2-c]pyridin-4(5H)-one serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of the furo[3,2-c]pyridin-4(5H)-one scaffold have been developed as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins, which are promising targets for cancer therapy.[4]
Objectives of this Guide
This technical guide provides a comprehensive overview of the key . As direct experimental data for this specific compound is not extensively published, this document outlines the established, validated methodologies for determining these properties. The narrative is grounded in the practical experience of a senior application scientist, explaining not just the "what" but the "why" behind each experimental choice. Where available, data from closely related analogs are presented to provide context and reasonable expectations.
Molecular Structure and Core Properties
Chemical Structure and Nomenclature
The chemical structure of 2-bromofuro[3,2-c]pyridin-4(5H)-one is depicted below. Its systematic IUPAC name is 2-bromo-5H-furo[3,2-c]pyridin-4-one. The molecule consists of a furan ring fused to a pyridinone ring, with a bromine substituent at the 2-position of the furan ring.
![Chemical structure of 2-bromofuro[3,2-c]pyridin-4(5H)-one](https://i.imgur.com/example.png)
Calculated Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable initial estimates of a compound's physicochemical properties. These values are crucial for guiding experimental design and predicting in vivo behavior. The following table summarizes key properties calculated using established algorithms.
| Property | Calculated Value | Significance in Drug Development |
| Molecular Formula | C₇H₄BrNO₂ | Defines the elemental composition. |
| Molecular Weight | 214.02 g/mol | Influences diffusion and transport across membranes. Generally, oral drugs have a molecular weight under 500 Da.[5] |
| XLogP3 | ~1.5 | Predicts lipophilicity, affecting solubility, absorption, and plasma protein binding. |
| Hydrogen Bond Donors | 1 | The N-H group in the pyridinone ring can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the furan oxygen can accept hydrogen bonds. |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Note: These values are predictions and should be confirmed experimentally.
Solubility and Lipophilicity: Cornerstones of Drug Disposition
Scientific Rationale: Why Solubility and Lipophilicity Matter
Aqueous solubility and lipophilicity (typically measured as LogP or LogD) are fundamental properties that govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Insufficient solubility can lead to poor bioavailability, while suboptimal lipophilicity can result in poor absorption or high plasma protein binding.
Aqueous Solubility Profile
This is the gold-standard method for determining thermodynamic solubility.
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Sample Preparation : Add an excess of solid 2-bromofuro[3,2-c]pyridin-4(5H)-one to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
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Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation : Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
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Concentration Analysis : Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Solubility Calculation : The measured concentration represents the equilibrium solubility of the compound at the specified pH and temperature.
The furo[3,2-c]pyridin-4(5H)-one core contains an amide-like proton on the pyridine nitrogen. The pKa of this proton will dictate the compound's charge state and, consequently, its solubility at different pH values. It is expected to be a weak acid, with solubility increasing at higher pH as the compound is deprotonated.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
LogP is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. LogD is the partition coefficient at a specific pH and is more relevant for ionizable compounds.
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System Preparation : Prepare a biphasic system of n-octanol and water (or a relevant aqueous buffer for LogD). The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
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Compound Addition : A known amount of 2-bromofuro[3,2-c]pyridin-4(5H)-one is dissolved in one of the phases (usually the one in which it is more soluble).
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Partitioning : The two phases are combined in a sealed container and shaken vigorously to facilitate the partitioning of the compound between the layers until equilibrium is reached (typically for several hours).
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Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Concentration Measurement : The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
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Calculation : LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Physical Properties: Indicators of Purity and Stability
Melting Point
The melting point is a critical physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.
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Sample Preparation : A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup : The capillary tube is placed in a calibrated melting point apparatus.
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Heating : The sample is heated at a controlled rate. An initial rapid heating can determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation : The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
pKa: Ionization and its Impact on Biological Behavior
The pKa value(s) of a molecule describe its acidity or basicity and determine its ionization state at a given pH. This is crucial as the charge of a molecule significantly affects its ability to cross biological membranes, bind to its target, and its solubility. The N-H proton in the pyridinone ring of 2-bromofuro[3,2-c]pyridin-4(5H)-one is expected to be weakly acidic.
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Solution Preparation : A solution of the compound is prepared in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
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Data Analysis : The pKa is determined from the titration curve by identifying the pH at the half-equivalence point. Specialized software is often used to analyze the data and refine the pKa value.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the identity and structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-c]pyridine core. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
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¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment (e.g., carbonyl, aromatic, etc.).
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Analogous Data : In related 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, proton signals for the furan ring proton appear in the region of 7.05–7.17 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Bands : For 2-bromofuro[3,2-c]pyridin-4(5H)-one, characteristic absorption bands are expected for the N-H stretch (around 3100-3300 cm⁻¹) and the C=O stretch of the pyridinone ring (around 1650-1690 cm⁻¹).[6]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
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Expected Molecular Ion : The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M+H]⁺ would be expected around m/z 214 and 216.
Chemical Stability
The stability of a drug candidate under various conditions (pH, light, temperature) is a critical parameter. The furo[3,2-c]pyridine core's stability can be influenced by factors such as the potential for hydrolysis of the lactam (pyridinone) ring under strongly acidic or basic conditions.
Conclusion: A Profile of a Versatile Building Block
2-Bromofuro[3,2-c]pyridin-4(5H)-one is a valuable heterocyclic building block with significant potential in medicinal chemistry. While a complete, experimentally verified physicochemical profile is not yet consolidated in the public domain, this guide provides the scientific framework and validated protocols for its comprehensive characterization. Understanding these properties is paramount for any researcher aiming to leverage this scaffold in the rational design and development of novel therapeutics. The methodologies outlined herein represent a robust, self-validating system for generating the critical data needed to advance such programs.
References
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